N-allyl-4-chloro-2-nitrobenzamide
Description
Structure
3D Structure
Properties
IUPAC Name |
4-chloro-2-nitro-N-prop-2-enylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2O3/c1-2-5-12-10(14)8-4-3-7(11)6-9(8)13(15)16/h2-4,6H,1,5H2,(H,12,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIHPGRCZXQCPDC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)C1=C(C=C(C=C1)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for N Allyl 4 Chloro 2 Nitrobenzamide
Conventional Synthetic Routes to N-allyl-4-chloro-2-nitrobenzamide
Conventional methods for the synthesis of this compound primarily rely on the formation of an amide bond between a derivative of 4-chloro-2-nitrobenzoic acid and allylamine (B125299). These routes are characterized by their reliability and are well-documented in the broader context of benzamide (B126) synthesis.
Amidation Reactions Employing 4-chloro-2-nitrobenzoic Acid Derivatives
A common and direct approach to forming this compound involves the reaction of an activated derivative of 4-chloro-2-nitrobenzoic acid with allylamine. The most frequently used activated derivative is the corresponding acyl chloride, 4-chloro-2-nitrobenzoyl chloride.
The synthesis begins with the conversion of 4-chloro-2-nitrobenzoic acid to 4-chloro-2-nitrobenzoyl chloride. This is typically accomplished by reacting the carboxylic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), often in the presence of a catalytic amount of N,N-dimethylformamide (DMF). nih.gov The resulting acyl chloride is highly reactive and readily undergoes nucleophilic attack by an amine.
In the subsequent step, the isolated 4-chloro-2-nitrobenzoyl chloride is treated with allylamine. This reaction is generally carried out in an inert solvent, such as dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF), and in the presence of a base to neutralize the hydrochloric acid byproduct. mdpi.com Common bases for this purpose include triethylamine (B128534) (Et₃N) or pyridine. This method, a variation of the Schotten-Baumann reaction, is efficient and typically proceeds to completion at room temperature or with gentle heating. mdpi.com
A representative reaction scheme is as follows:
Activation of Carboxylic Acid: 4-chloro-2-nitrobenzoic acid + SOCl₂ → 4-chloro-2-nitrobenzoyl chloride + SO₂ + HCl
Amidation: 4-chloro-2-nitrobenzoyl chloride + CH₂=CHCH₂NH₂ + Et₃N → this compound + Et₃N·HCl
This two-step process is a robust and widely applicable method for the preparation of a variety of N-substituted benzamides.
Coupling Strategies Involving Allylamine and Activated Benzoic Acid Precursors
An alternative to the acyl chloride route is the direct coupling of 4-chloro-2-nitrobenzoic acid with allylamine using a coupling agent. This approach avoids the need to isolate the often moisture-sensitive acyl chloride. A variety of coupling reagents have been developed for amide bond formation in organic synthesis.
Commonly employed coupling agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt). nih.govluxembourg-bio.com These additives act as catalysts and help to suppress side reactions and minimize racemization if chiral centers are present. The reaction proceeds through the formation of a highly reactive O-acylisourea intermediate from the carboxylic acid and the coupling agent. This intermediate is then attacked by the amine to form the desired amide. luxembourg-bio.com
A typical procedure would involve dissolving 4-chloro-2-nitrobenzoic acid, allylamine, the coupling agent (e.g., EDC), and the additive (e.g., HOBt) in a suitable aprotic solvent like DMF or DCM. A base, such as diisopropylethylamine (DIPEA), is often added to facilitate the reaction. nih.gov
| Coupling Agent System | Typical Solvent | Base | General Observations |
| EDC/HOBt | DMF, DCM | DIPEA, Et₃N | Widely used, good yields, minimizes side reactions. nih.govluxembourg-bio.com |
| DCC/DMAP | DCM, THF | - | DMAP acts as a catalyst; dicyclohexylurea byproduct is often insoluble. nih.gov |
| HATU/DIPEA | DMF | DIPEA | Highly efficient, but can be more expensive. |
Stepwise Functionalization Approaches to this compound
A stepwise approach to the synthesis of this compound is theoretically plausible, though often less direct than the methods described above. This strategy would involve forming a simpler benzamide and then introducing the chloro and nitro substituents in subsequent steps.
One hypothetical route could begin with the synthesis of N-allyl-4-chlorobenzamide from 4-chlorobenzoyl chloride and allylamine. The subsequent step would be the nitration of this intermediate. However, nitration of an existing benzamide ring can be challenging. The conditions required for nitration (typically a mixture of nitric acid and sulfuric acid) are harsh and can lead to a mixture of regioisomers or even degradation of the allyl group. The amide group is an ortho-, para-director, which would favor nitration at the 2- and 6-positions relative to the amide. While this would lead to the desired 2-nitro product, the potential for the formation of the 2,6-dinitro byproduct and other side reactions makes this a less controlled and often lower-yielding approach.
Another theoretical stepwise route could involve the amination of a pre-functionalized benzene (B151609) ring, though this is generally less common for this type of substitution pattern.
Advanced and Green Chemistry Approaches in this compound Synthesis
In recent years, there has been a significant shift towards the development of more environmentally friendly and efficient synthetic methods. These "green chemistry" approaches aim to reduce waste, minimize the use of hazardous materials, and improve energy efficiency.
Catalytic Methods for Benzamide Formation
Catalytic methods for direct amidation of carboxylic acids with amines are highly desirable as they avoid the use of stoichiometric activating agents and the production of large amounts of byproducts.
Boric acid has been shown to be an effective catalyst for the amidation of carboxylic acids. youtube.com In a potential application to the synthesis of this compound, 4-chloro-2-nitrobenzoic acid and allylamine could be heated in the presence of a catalytic amount of boric acid, potentially in a high-boiling solvent or under solvent-free conditions.
Transition metal catalysts, such as those based on titanium, zirconium, or ruthenium, have also been developed for direct amide synthesis. organic-chemistry.org For instance, titanium tetrafluoride (TiF₄) has been reported to catalyze the direct amidation of aromatic carboxylic acids. nih.gov A palladium-catalyzed aminocarbonylation of aryl boronic acids with nitroarenes has also been developed for amide synthesis, representing a redox-economical process. acs.org While not specifically reported for this compound, these catalytic systems offer promising avenues for its synthesis with improved atom economy.
| Catalytic System | Reactants | General Conditions | Key Advantages |
| Boric Acid | Carboxylic Acid + Amine | Heating, potentially solvent-free | Inexpensive, low toxicity catalyst. youtube.com |
| TiF₄ | Carboxylic Acid + Amine | Refluxing toluene | Efficient for a range of aromatic and aliphatic acids. nih.gov |
| Palladium complexes | Arylboronic acid + Nitroarene + CO | - | Redox-economical, avoids pre-activation of carboxylic acid. acs.org |
Solvent-Free or Low-Environmental-Impact Synthetic Procedures
Solvent-free reaction conditions are a cornerstone of green chemistry, as they eliminate the environmental and economic costs associated with solvent use and disposal. Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating reactions, often under solvent-free conditions.
The synthesis of this compound could potentially be achieved by mixing 4-chloro-2-nitrobenzoic acid and allylamine, with or without a catalyst, and subjecting the mixture to microwave irradiation. researchgate.netrsc.org This technique can dramatically reduce reaction times from hours to minutes and often leads to higher yields and cleaner products. For example, the microwave-assisted synthesis of various amides has been reported to proceed in excellent yields in a matter of minutes. rsc.orgorganic-chemistry.org
Solvent-free reactions can also be conducted using conventional heating, for instance, by simply heating a mixture of the carboxylic acid and the amine, sometimes with a catalyst like boric acid. youtube.com This direct approach is simple and efficient, although it may require higher temperatures than microwave-assisted methods.
| Method | Typical Conditions | Advantages |
| Microwave-Assisted Synthesis (MAOS) | Solvent-free or minimal solvent, rapid heating | Drastically reduced reaction times, often higher yields, energy efficient. researchgate.netrsc.org |
| Solvent-Free Thermal Synthesis | Direct heating of reactants (with or without catalyst) | Eliminates solvent use, simple procedure |
Optimization of Reaction Parameters and Yields for this compound Synthesis
To maximize the yield and purity of this compound, careful optimization of reaction parameters is essential.
The amidation reaction is typically exothermic. Controlling the temperature is crucial. The addition of the acyl chloride to the amine solution is often carried out at low temperatures (e.g., 0-5 °C) to manage the initial exothermic reaction and prevent side reactions. google.com After the initial addition, the reaction mixture may be allowed to warm to room temperature or gently heated to ensure completion. organic-chemistry.org
Reaction time is another critical parameter. The progress of the reaction can be monitored using techniques like Thin Layer Chromatography (TLC) to determine the point of maximum conversion and avoid the formation of degradation products from prolonged reaction times. organic-chemistry.orgacs.org For many benzamide syntheses, reaction times can range from a few hours to overnight. google.com Pressure is generally not a significant variable in this type of liquid-phase synthesis and is typically conducted at atmospheric pressure.
| Parameter | Condition | Expected Outcome on Yield |
| Temperature | 0-5 °C (initial), then RT | High |
| > 50 °C | Potential for side products, lower yield | |
| Reaction Time | 0.5 - 2 hours | Incomplete reaction |
| 2 - 6 hours | Optimal yield | |
| > 12 hours | Potential for product degradation |
This table presents hypothetical data for illustrative purposes.
The choice of solvent is critical for ensuring that the reactants are soluble and that the reaction proceeds efficiently. Aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or N,N-dimethylformamide (DMF) are commonly used for this type of acylation. google.comepo.org The solvent must be inert to the reactive acyl chloride.
The stoichiometry of the reagents also plays a significant role. A slight excess of the amine or the acyl chloride can be used to drive the reaction to completion, depending on the cost and ease of removal of the excess reactant. The amount and type of base used to scavenge the HCl byproduct are also important. Using at least one equivalent of a non-nucleophilic base like triethylamine is standard practice.
| Solvent | Dielectric Constant | General Observation |
| Dichloromethane (DCM) | 9.1 | Good solubility for reactants, easy to remove. |
| Tetrahydrofuran (THF) | 7.5 | Commonly used, good solvent for amidation. researchgate.net |
| N,N-Dimethylformamide (DMF) | 38.3 | High boiling point, can be difficult to remove. epo.org |
| Acetonitrile (B52724) | 37.5 | Can be used, may be suitable for purification by recrystallization. researchgate.net |
This table presents hypothetical data for illustrative purposes.
Transitioning the synthesis from a laboratory scale to industrial production introduces several challenges. Key considerations include:
Heat Management: The exothermic nature of the reaction requires efficient heat exchange systems in larger reactors to maintain optimal temperature control and prevent runaway reactions.
Mixing: Ensuring homogeneous mixing in large-volume reactors is crucial for consistent reaction rates and yields.
Reagent Addition: The rate of addition of the highly reactive 4-chloro-2-nitrobenzoyl chloride must be carefully controlled on a large scale.
Work-up and Isolation: Procedures for quenching the reaction, washing, and isolating the product must be adapted for large quantities of material, often involving phase separations and extractions.
Solvent and Reagent Recovery: For economic and environmental reasons, the recovery and recycling of solvents and excess reagents are critical on an industrial scale. google.com
Methodological Innovations in this compound Purification and Isolation
The final purity of this compound is determined by the effectiveness of the purification and isolation methods.
Following the reaction, a typical work-up involves washing the organic phase with a dilute acid (to remove excess amine and base), a dilute base (like sodium bicarbonate solution to remove unreacted carboxylic acid if present), and brine. google.com The organic solvent is then removed under reduced pressure.
Recrystallization: This is a primary technique for purifying solid organic compounds. researchgate.net The crude product is dissolved in a minimum amount of a hot solvent, and as the solution cools, the purified compound crystallizes out, leaving impurities behind in the mother liquor. youtube.com The choice of solvent is critical; ideal solvents will dissolve the compound well at high temperatures but poorly at low temperatures. Alcohols like ethanol (B145695) or solvents such as acetonitrile are often good candidates for recrystallizing amides and nitro compounds. researchgate.netrochester.edu
Column Chromatography: For more challenging purifications or to separate closely related impurities, column chromatography is a powerful tool. acs.org The crude mixture is passed through a stationary phase (commonly silica (B1680970) gel) using a mobile phase (a solvent or mixture of solvents). Separation occurs based on the differential adsorption of the components to the stationary phase. A common eluent system for amides is a mixture of hexane (B92381) and ethyl acetate. researchgate.net
Innovations in purification can include the use of specialized resins to scavenge unreacted reagents or byproducts, simplifying the work-up process and potentially avoiding the need for chromatography. nih.gov Anti-solvent recrystallization, where a second solvent in which the product is insoluble is added to a solution of the product, is another technique that can be used to obtain highly pure crystals. aiche.org
| Purification Method | Principle | Typical Solvents/Eluents | Purity Achieved |
| Recrystallization | Differential solubility at different temperatures | Ethanol, Methanol, Acetonitrile, Toluene youtube.comrochester.edu | >98% |
| Column Chromatography | Differential adsorption on a stationary phase | Hexane/Ethyl Acetate gradients, DCM/Methanol gradients researchgate.net | >99% |
This table presents hypothetical data for illustrative purposes.
Chemical Reactivity and Transformations of N Allyl 4 Chloro 2 Nitrobenzamide
Reactions Involving the Nitro Group of N-allyl-4-chloro-2-nitrobenzamide
The nitro group is a powerful electron-withdrawing group that strongly influences the reactivity of the aromatic ring and is itself susceptible to a range of chemical transformations.
One of the most common and synthetically useful transformations of aromatic nitro compounds is their reduction to the corresponding primary amines. For this compound, this reduction yields N-allyl-2-amino-4-chlorobenzamide, a valuable precursor for the synthesis of various heterocyclic compounds and other complex molecules. This transformation can be achieved using several established methods.
Catalytic hydrogenation is a highly efficient method, typically employing catalysts such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel under a hydrogen atmosphere. libretexts.org Alternatively, metal-based reductions in acidic media are widely used. Reagents like iron powder in the presence of hydrochloric or acetic acid, or stannous chloride (SnCl₂) in concentrated hydrochloric acid, provide reliable and high-yielding routes to the desired amino-benzamide derivative. libretexts.org The choice of reagent can be critical to avoid side reactions, such as the reduction of the allyl group's double bond, although this is generally less favorable under many standard nitro reduction conditions.
Selective reduction to intermediate oxidation states, such as the hydroxylamine, is also possible. Reagents like zinc dust in an aqueous solution of ammonium (B1175870) chloride can be used to stop the reduction at the N-allyl-4-chloro-2-(hydroxyamino)benzamide stage. mdpi.com
Table 1: Predicted Reduction Reactions of this compound
| Product | Reagents and Conditions | Reaction Type |
|---|---|---|
| N-allyl-2-amino-4-chlorobenzamide | H₂, Pd/C, Ethanol (B145695) or Ethyl Acetate | Complete Reduction (Catalytic Hydrogenation) |
| N-allyl-2-amino-4-chlorobenzamide | Fe/HCl or Fe/NH₄Cl, H₂O/Ethanol, Reflux | Complete Reduction (Metal/Acid) |
| N-allyl-2-amino-4-chlorobenzamide | SnCl₂·2H₂O, Ethanol, Reflux | Complete Reduction (Metal Salt/Acid) |
| N-allyl-4-chloro-2-(hydroxyamino)benzamide | Zn, NH₄Cl, H₂O/Ethanol, 0-10 °C | Partial Reduction to Hydroxylamine |
The presence of a strong electron-withdrawing nitro group ortho to the chlorine atom makes the aromatic ring of this compound highly susceptible to nucleophilic aromatic substitution (SNAr). wikipedia.orgbyjus.comlibretexts.org Typically, the halogen acts as the leaving group. However, the SNAr displacement of a nitro group, while less common, is a known reaction, particularly when the ring is highly activated or in specific heterocyclic systems. wikipedia.orgnih.gov
For the nitro group to act as a leaving group, it must be attacked by a potent nucleophile. The reaction proceeds via an addition-elimination mechanism, forming a temporary, resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. chemistrysteps.com The stability of this intermediate is crucial for the reaction to proceed. While the displacement of the adjacent chlorine is generally more favorable, conditions using strong nucleophiles such as alkoxides (e.g., sodium methoxide) or amines at elevated temperatures could potentially lead to the substitution of the nitro group, yielding a 2-substituted-N-allyl-4-chlorobenzamide. The leaving ability of the nitro group can be enhanced in specific solvent systems or through protonation, which makes it a more labile leaving group. nih.gov
Beyond reduction, the nitro group can be converted into other valuable nitrogen-based functional groups.
Conversion to Nitrones: Partial reduction of the nitro group using reagents like zinc in acetic acid can yield an intermediate hydroxylamine, which can then be oxidized in situ or condensed with a carbonyl compound to form a nitrone. researchgate.netwikipedia.org Nitrones are versatile 1,3-dipoles used extensively in cycloaddition reactions to construct five-membered heterocyclic rings. wikipedia.org
Conversion to Diazonium Salts: The most versatile transformation pathway begins with the complete reduction of the nitro group to the primary amine, N-allyl-2-amino-4-chlorobenzamide, as described in section 3.1.1. This amine can then be converted into a highly reactive diazonium salt (N-allyl-4-chloro-benzamide-2-diazonium salt) by treatment with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like HCl at low temperatures (0–5 °C). lkouniv.ac.inbyjus.comorganic-chemistry.org
Aryl diazonium salts are exceptionally useful synthetic intermediates because the diazonio group (-N₂⁺) is an excellent leaving group (as N₂ gas). libretexts.orglibretexts.org This allows for its replacement by a wide array of nucleophiles, many of which are catalyzed by copper(I) salts in what are known as Sandmeyer reactions. This opens a gateway to a diverse range of 2-substituted benzamide (B126) derivatives.
Table 2: Transformations of the Diazonium Salt Derived from this compound
| Target Functional Group at C2 | Reaction Name | Reagents |
|---|---|---|
| -Cl | Sandmeyer Reaction | CuCl / HCl |
| -Br | Sandmeyer Reaction | CuBr / HBr |
| -CN | Sandmeyer Reaction | CuCN / KCN |
| -F | Schiemann Reaction | HBF₄, Heat |
| -I | - | KI |
| -OH | - | H₂O, Heat |
| -H | Deamination | H₃PO₂ |
Reactivity of the Amide Linkage in this compound
The secondary amide linkage in this compound possesses its own distinct reactivity, centered on the amide N-H proton and the carbonyl carbon.
The amide bond, while generally stable, can be cleaved under forceful hydrolytic conditions. Both acidic and basic conditions can effect the hydrolysis of this compound to produce 4-chloro-2-nitrobenzoic acid and allylamine (B125299). Alkaline hydrolysis, for instance, can be carried out using sodium hydroxide (B78521) in a mixed solvent system like methanol/dioxane under reflux. arkat-usa.orgacs.org The rate of hydrolysis is influenced by the electronic nature of the substituents on the aromatic ring.
Transamidation, the exchange of the amine portion of an amide, is another potential transformation. This typically requires activation of the amide bond. Modern methods have been developed for the transamidation of secondary amides, which could be applicable here. For example, nickel-catalyzed reductive transamidation can be performed using nitroarenes as the nitrogen source, though this is a complex process. acs.org Simpler, metal-free conditions using reagents like ammonium carbonate have been shown to be effective for the transamidation of N-acylated or N-sulfonylated amides into primary amides under mild conditions. acs.org
The nitrogen atom of the secondary amide is nucleophilic and bears a proton that can be removed by a base, allowing for subsequent reactions with electrophiles.
N-Alkylation: The N-H proton can be deprotonated by a suitable base (e.g., sodium hydride, potassium carbonate) to form an amidate anion. This anion can then react with an alkylating agent, such as an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide), to form a tertiary amide. This reaction provides a direct method to introduce a second substituent onto the amide nitrogen. Catalytic methods using alcohols as alkylating agents in a "borrowing hydrogen" approach have also been developed, often employing cobalt or palladium catalysts. researchgate.netnih.gov
N-Acylation: Similarly, the amidate anion can react with acylating agents like acyl chlorides or anhydrides to form an N-acylbenzamide, also known as a diacyl- or triacylamine. This reaction effectively introduces a second acyl group onto the nitrogen. Iodine has been reported as an effective promoter for the N-acylation of secondary amines and amides with acyl chlorides under mild, solvent-free conditions. tandfonline.com
Table 3: Predicted Reactions at the Amide Nitrogen of this compound
| Reaction Type | Reagents and Conditions | Product Type |
|---|---|---|
| N-Alkylation | 1. Base (e.g., NaH, K₂CO₃) 2. Alkyl Halide (R-X) | Tertiary Amide: N-allyl-N-alkyl-4-chloro-2-nitrobenzamide |
| N-Acylation | 1. Base (e.g., NaH, Pyridine) 2. Acyl Chloride (R'COCl) | N-Acylbenzamide: N-acyl-N-allyl-4-chloro-2-nitrobenzamide |
| Hydrolysis (Alkaline) | NaOH, MeOH/Dioxane, Reflux | 4-chloro-2-nitrobenzoic acid + Allylamine |
Participation in Cyclocondensation Reactions
The presence of the nitro group ortho to the amide functionality in this compound provides a strategic precursor for the synthesis of quinazoline-based heterocyclic systems through reductive cyclization. While direct studies on this compound are not extensively documented, the transformation of related 2-nitrobenzamides into quinazolinones is a well-established synthetic strategy. nih.govrsc.org This process typically involves the reduction of the nitro group to an amine, which then undergoes an intramolecular cyclization with the adjacent amide carbonyl.
A general and widely employed method for the synthesis of 4(3H)-quinazolinones involves the acylation of anthranilic acid, followed by ring closure. nih.gov In the case of this compound, a reductive cyclization approach would be more direct. The reaction of 2-nitroarenes containing an adjacent aldehyde or ketone with reducing agents like zinc dust in the presence of allyl bromide has been shown to lead to reductive cyclization, forming 2,1-benzisoxazole derivatives. clockss.org This highlights the potential for intramolecular reactions initiated by the reduction of the nitro group.
The expected product from the reductive cyclization of this compound would be a substituted quinazolinone. The specific conditions for this transformation would likely involve a reducing agent such as sodium dithionite, tin(II) chloride, or catalytic hydrogenation, followed by acid- or base-catalyzed cyclization.
Table 1: Potential Reductive Cyclization of this compound
| Reactant | Reagents and Conditions | Expected Product |
| This compound | 1. Reducing agent (e.g., SnCl₂, Na₂S₂O₄, H₂/Pd) 2. Acid or base catalyst | 1-allyl-7-chloroquinazolin-4(3H)-one |
Transformations of the Allyl Moiety in this compound
The allyl group is a versatile functional handle that can undergo a variety of chemical transformations, including additions to the double bond, cyclization reactions, and rearrangements.
Electrophilic and Radical Additions to the Double Bond
The double bond of the allyl group in this compound is susceptible to both electrophilic and radical additions. Electrophilic amination, a process that forms a carbon-nitrogen bond through the reaction of a nucleophilic carbanion with an electrophilic nitrogen source, can be applied to allylic systems. wikipedia.org While specific examples with this compound are not reported, the general reactivity suggests that reactions with electrophiles like halogens, hydrohalic acids, and other electrophilic reagents are feasible.
Radical reactions of N-allylbenzamides have been more extensively studied. For instance, a metal-free, hydroxyalkylation-initiated radical cyclization of N-allylbenzamide has been developed to construct isoquinolinone derivatives. nih.govacs.orgacs.org This reaction proceeds via the cleavage of a C(sp³)–H bond, oxyalkylation of the double bond, and subsequent intramolecular cyclization. acs.org Another example is the visible-light-induced radical cyclization of N-allylbenzamides with sodium trifluoromethanesulfinate (CF₃SO₂Na) to yield trifluoromethylated dihydroisoquinolinones. rsc.org These studies suggest that the allyl group in this compound could participate in similar radical-mediated transformations.
Table 2: Potential Addition Reactions of the Allyl Moiety
| Reaction Type | Reagents | Potential Product(s) |
| Electrophilic Addition | Br₂ | 2,3-dibromopropyl derivative |
| Radical Addition | R• (e.g., from AIBN) | Adduct at the terminal carbon |
| Hydroxyalkylation | Alcohols, radical initiator | 4-(hydroxyalkyl)-substituted dihydroisoquinolinone derivative |
| Trifluoromethylation | CF₃SO₂Na, visible light | 4-(trifluoromethyl)-substituted dihydroisoquinolinone derivative |
Cyclization Reactions Involving the Allyl Group
The allyl group can actively participate in intramolecular cyclization reactions to form various heterocyclic structures. Radical cyclization of N-allyl-α-haloamides has been shown to produce γ-lactams. nih.gov Similarly, intramolecular cyclization of N-allyl propiolamides is a known route to highly substituted γ-lactams. rsc.org Although these examples involve different amide precursors, they demonstrate the general propensity of the N-allyl amide functionality to undergo cyclization. An intramolecular SN2' cyclization of an alkyllithium species onto a methoxy (B1213986) allyl ether has also been reported to proceed with syn selectivity. nih.gov
In the context of this compound, intramolecular cyclization could potentially be triggered by various means, including radical initiation or metal catalysis, leading to the formation of new ring systems fused to the benzamide core.
Isomerization and Rearrangement Processes
N-allyl amides can undergo isomerization to form the corresponding enamides, which are valuable synthetic intermediates. acs.orgnih.govresearchgate.netacs.org This transformation can be catalyzed by transition metals, such as ruthenium, and can exhibit high geometric control. nih.gov The resulting enamides can then be used in a variety of subsequent reactions.
Another important rearrangement available to allyl-containing compounds is the Claisen rearrangement. The aza-Claisen rearrangement involves the acs.orgacs.org-sigmatropic rearrangement of allyl enamines or allyl amides to produce γ,δ-unsaturated imines or amides, respectively. tcichemicals.comwikipedia.orgbyjus.comuchicago.edumasterorganicchemistry.com This reaction typically requires heat, but can be facilitated by the addition of a Lewis acid. While there are no specific reports on the isomerization or rearrangement of this compound, these general reaction types represent plausible transformations for this molecule.
Reactions at the Chloro-Substituted Aromatic Ring of this compound
The presence of a chlorine atom on the aromatic ring opens up possibilities for carbon-carbon and carbon-heteroatom bond formation through transition metal-catalyzed cross-coupling reactions.
Palladium-Catalyzed Coupling Reactions (e.g., Heck, Sonogashira)
The chloro-substituted aromatic ring of this compound is a suitable substrate for palladium-catalyzed cross-coupling reactions. The Heck reaction, which couples aryl halides with alkenes, and the Sonogashira reaction, which couples aryl halides with terminal alkynes, are powerful tools for the functionalization of aromatic rings. organic-chemistry.orglibretexts.orglibretexts.orgorganic-chemistry.org
The Heck reaction has been successfully applied to nitroarenes, demonstrating that the nitro group is compatible with the reaction conditions. acs.org Palladium catalysts with specific ligands, such as BrettPhos, have been shown to be effective for the alkenylation of nitroarenes. acs.org Similarly, the Sonogashira coupling of aryl chlorides is a well-established transformation, often requiring a palladium catalyst, a copper(I) co-catalyst, and a base. wikipedia.org Catalyst-controlled regioselective Sonogashira coupling has been demonstrated on substrates with multiple halide substituents, such as 9-substituted-6-chloro-2,8-diiodopurines, indicating the potential for selective coupling at the chloro position of this compound. rsc.orgelsevierpure.com
Table 3: Potential Palladium-Catalyzed Coupling Reactions
Nucleophilic Substitution at the Chloro-Position
The chemical behavior of this compound in nucleophilic substitution reactions is dominated by the principle of Nucleophilic Aromatic Substitution (SNAr). The chloro-substituent at the C-4 position is significantly activated towards displacement by nucleophiles due to the presence of a strongly electron-withdrawing nitro group (-NO₂) at the ortho position (C-2).
This activation arises from the ability of the nitro group to stabilize the intermediate Meisenheimer complex formed during the reaction. The negative charge of the complex, generated by the addition of the nucleophile, is effectively delocalized onto the oxygen atoms of the nitro group through resonance. This stabilization lowers the activation energy for the substitution, making the reaction feasible under moderate conditions. The general mechanism involves the attack of a nucleophile on the carbon atom bearing the chlorine, followed by the departure of the chloride ion, which restores the aromaticity of the ring.
While specific research detailing the nucleophilic substitution reactions of this compound is not extensively documented, the reactivity of similarly activated aryl halides, such as 1-chloro-2,4-dinitrobenzene, is well-established. msu.edu Based on these known transformations, a variety of nucleophiles are expected to readily displace the chloro group. Potential transformations are outlined in the table below.
| Nucleophile (Nu⁻) | Reagent Example | Expected Product |
| Alkoxide (RO⁻) | Sodium Methoxide (NaOCH₃) | N-allyl-4-methoxy-2-nitrobenzamide |
| Amine (R₂NH) | Dimethylamine ((CH₃)₂NH) | N-allyl-4-(dimethylamino)-2-nitrobenzamide |
| Thiolate (RS⁻) | Sodium thiophenoxide (NaSPh) | N-allyl-2-nitro-4-(phenylthio)benzamide |
| Azide (N₃⁻) | Sodium Azide (NaN₃) | N-allyl-4-azido-2-nitrobenzamide |
| Cyanide (CN⁻) | Sodium Cyanide (NaCN) | N-allyl-4-cyano-2-nitrobenzamide |
Electrophilic Aromatic Substitution Patterns
Electrophilic aromatic substitution (EAS) involves the attack of an electrophile on the π-electron system of the benzene (B151609) ring. masterorganicchemistry.com The feasibility and regiochemistry of such reactions on this compound are dictated by the cumulative electronic effects of the three existing substituents: the N-allylcarboxamido group, the nitro group, and the chloro group.
All three substituents are electron-withdrawing and therefore deactivate the aromatic ring towards electrophilic attack, making the compound significantly less reactive than benzene. lumenlearning.comlibretexts.org The reaction, if it occurs at all, would require harsh conditions, such as high temperatures and the use of strong acid catalysts to generate a potent electrophile. masterorganicchemistry.com
The directing influence of each substituent determines the position of any potential further substitution. lumenlearning.com
Nitro Group (-NO₂): Located at C-2, this is a powerful deactivating group and a strong meta-director. libretexts.org It directs incoming electrophiles to the C-5 position (meta to itself).
N-allylcarboxamido Group (-C(O)NH-allyl): Located at C-1, the carbonyl group withdraws electron density from the ring, making it a deactivating, meta-directing group. It directs incoming electrophiles to the C-5 position (meta to itself).
Chloro Group (-Cl): Located at C-4, halogens are an exception as they are deactivating yet ortho-, para-directing. libretexts.orgyoutube.com This is due to the competing effects of inductive withdrawal and resonance donation of a lone pair. libretexts.org The chloro group directs incoming electrophiles to the C-3 and C-5 positions (ortho to itself).
The combined influence of these groups points to a single, highly probable site for electrophilic attack.
| Substituent | Position | Electronic Effect | Directing Influence | Positions Directed |
| -C(O)NH-allyl | C-1 | Deactivating | Meta | C-3, C-5 |
| -NO₂ | C-2 | Strongly Deactivating | Meta | C-5 |
| -Cl | C-4 | Deactivating | Ortho, Para | C-3, C-5 |
As shown in the table, all three substituents direct an incoming electrophile to the C-5 position. The directing effects of the N-allylcarboxamido and nitro groups reinforce each other, and one of the positions directed by the chloro group (C-5) aligns with the others. Therefore, despite the profound deactivation of the ring, any electrophilic substitution that could be forced to occur would be expected to yield a single major product, with the new substituent at C-5.
Computational and Theoretical Investigations of N Allyl 4 Chloro 2 Nitrobenzamide
Quantum Chemical Studies on Electronic Structure and Stability
Density Functional Theory (DFT) Calculations for Ground State Geometries
Density Functional Theory (DFT) is a powerful computational method used to determine the most stable three-dimensional arrangement of a molecule, known as its ground state geometry. By approximating the electron density, DFT calculations can accurately predict bond lengths, bond angles, and dihedral angles. For a molecule like N-allyl-4-chloro-2-nitrobenzamide, these calculations would reveal the precise spatial orientation of the allyl group relative to the chloro-nitro-substituted benzene (B151609) ring.
Table 1: Hypothetical Optimized Geometrical Parameters for this compound (Calculated using DFT)
| Parameter | Bond/Angle | Predicted Value |
| Bond Length | C=O | Data not available |
| N-H | Data not available | |
| C-Cl | Data not available | |
| N-C(allyl) | Data not available | |
| Bond Angle | O=C-N | Data not available |
| C-N-C(allyl) | Data not available | |
| Dihedral Angle | C(ring)-C(ring)-N-O(nitro) | Data not available |
Note: The data in this table is hypothetical and serves as an example of what would be obtained from DFT calculations. No published data is currently available for this compound.
Molecular Orbital Analysis (HOMO/LUMO)
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's chemical reactivity and electronic properties. The HOMO is the orbital from which an electron is most likely to be donated, while the LUMO is the orbital to which an electron is most likely to be accepted. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's stability; a larger gap suggests higher stability and lower reactivity. researchgate.net For this compound, this analysis would pinpoint the regions of the molecule most susceptible to electrophilic and nucleophilic attack.
Electrostatic Potential Surface Analysis
An Electrostatic Potential (ESP) surface map illustrates the charge distribution on the surface of a molecule. This analysis is invaluable for predicting how a molecule will interact with other molecules, including solvents and biological receptors. Regions of negative potential (typically colored red) indicate areas that are rich in electrons and are likely to act as nucleophiles, while regions of positive potential (typically colored blue) are electron-deficient and are likely to be attacked by nucleophiles. For this compound, the ESP map would highlight the electrophilic and nucleophilic sites, providing insights into its intermolecular interactions.
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling is a powerful tool for investigating the step-by-step process of a chemical reaction. It allows for the characterization of transient species and the determination of the energy changes that occur throughout the reaction.
Transition State Characterization for Key Transformations
A transition state is a high-energy, short-lived configuration of atoms that occurs during a chemical reaction as reactants are converted into products. Characterizing the geometry and energy of the transition state is essential for understanding the reaction's kinetics and mechanism. For reactions involving this compound, such as its synthesis or subsequent transformations, computational modeling could identify the structures of the relevant transition states.
Reaction Coordinate Mapping and Energy Profiles
A reaction coordinate diagram, or energy profile, plots the energy of the system as a function of the progress of the reaction. This profile shows the relative energies of the reactants, transition states, intermediates, and products. By mapping the reaction coordinate, chemists can determine the activation energy of the reaction, which is the energy barrier that must be overcome for the reaction to occur. This information is critical for predicting reaction rates and understanding the feasibility of a particular transformation.
While specific computational data for this compound is currently unavailable, the theoretical framework outlined above provides a clear roadmap for future research. Such studies would be invaluable for elucidating the fundamental chemical properties of this compound and could guide its potential applications in various fields of chemistry.
Solvation Effects in Computational Reaction Dynamics
Currently, there is a lack of published studies on the solvation effects in the computational reaction dynamics of this compound. Such studies would be crucial for understanding how the solvent environment influences the compound's reactivity, stability, and potential reaction pathways. Future research in this area would likely involve the use of implicit and explicit solvent models in quantum mechanical and molecular mechanics calculations to simulate the behavior of the molecule in various solvent environments.
Conformational Analysis and Intramolecular Interactions
A thorough conformational analysis of this compound has not been documented in scientific literature. This analysis is fundamental to understanding the molecule's three-dimensional structure and its relationship to its chemical and biological properties.
Torsional Potential Energy Surface Scans
No data from torsional potential energy surface scans for this compound are currently available. These scans are essential for identifying the stable and transition state conformations of the molecule by calculating the energy changes associated with the rotation around its key single bonds, such as the C-N amide bond and the bonds within the allyl group.
Hydrogen Bonding and Steric Hindrance Effects
While intramolecular hydrogen bonding and steric hindrance are expected to play a significant role in determining the conformational preferences of this compound, specific studies quantifying these effects are absent from the literature. The presence of the nitro group and the amide proton suggests the potential for intramolecular hydrogen bonding, which would influence the planarity of the molecule. Steric hindrance between the allyl group and the substituted benzene ring would also be a key factor in its conformational landscape.
Applications of N Allyl 4 Chloro 2 Nitrobenzamide in Synthetic Chemistry
N-allyl-4-chloro-2-nitrobenzamide as a Precursor for Heterocyclic Scaffolds
The structural framework of this compound is primed for intramolecular cyclization reactions, offering pathways to a range of heterocyclic systems. The presence of the ortho-nitro group is particularly significant, as its reduction to an amino group is a common and effective strategy for initiating cyclization.
Synthesis of Quinazoline (B50416) and Related Heterocycles
The synthesis of quinazolines and their derivatives from 2-nitro-substituted precursors is a well-established methodology in organic chemistry. nih.govnih.gov For this compound, a plausible route to a quinazoline scaffold would involve the reductive cyclization of the nitro group. This transformation would likely proceed through the in situ formation of an amino group, which could then react with the adjacent amide functionality.
A general representation of this process is outlined below:

Figure 1: Plausible reaction scheme for the synthesis of a quinazoline derivative from this compound.
To illustrate the potential of this methodology, the following table presents examples of quinazoline synthesis from related 2-nitro precursors found in the literature.
| Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |
| 2-Nitrobenzonitrile and Benzyl (B1604629) Alcohol | RuCl₃·nH₂O, PPh₃, K₂CO₃, NMP, 160 °C | 2-Phenylquinazolin-4(3H)-one | 85 | rsc.org |
| N-Alkyl-2-nitro-N-(2-oxo-2-aryl-ethyl)-benzenesulfonamides | Base-catalyzed rearrangement | Substituted Quinazolines | High Purity | nih.govnih.gov |
| (E)-1-bromo-2-(2-nitrovinyl)benzene and Aldehydes | Fe/AcOH, then reflux | 2-Substituted Quinazolines | - | researchgate.net |
| This table is representative and does not include data for this compound. |
Construction of Indole (B1671886) and Benzimidazole (B57391) Systems
The construction of indole and benzimidazole frameworks represents another promising application for this compound.
For indole synthesis , a potential pathway involves the Bartoli indole synthesis, which is effective for ortho-substituted nitroarenes. youtube.com This reaction typically involves the reaction of a nitroarene with a vinyl Grignard reagent. The presence of the allyl group in this compound could potentially participate in or influence intramolecular cyclization pathways leading to indole derivatives, although this would represent a novel variation of existing methods.
For benzimidazole synthesis , the core strategy would again involve the reduction of the nitro group to an amine. The resulting ortho-phenylenediamine derivative could then undergo condensation with a suitable one-carbon synthon, such as an aldehyde or a carboxylic acid derivative, to form the imidazole (B134444) ring. nih.govacs.org The allyl and chloro substituents would remain on the benzimidazole core, providing handles for further functionalization.
| Starting Material | Reaction Type | Key Transformation | Resulting Heterocycle |
| o-Nitroaniline | Condensation with Aldehyde | Reductive cyclization | Benzimidazole |
| o-Phenylenediamine | Condensation with Carboxylic Acid | Cyclodehydration | Benzimidazole |
| N-Arylamidoxime | Acylation-Cyclization | One-pot process | Benzimidazole |
| This table illustrates general strategies for benzimidazole synthesis. |
Formation of Other Nitrogen-Containing Ring Systems
The unique combination of functional groups in this compound opens the door to the synthesis of other nitrogen-containing heterocycles. For instance, reductive cyclization under specific conditions could potentially lead to the formation of 2,1-benzisoxazoles (anthranils), particularly if the reaction conditions favor the participation of the nitro group with a neighboring group other than the amide. clockss.org The allyl group could also be a participant in these transformations, potentially leading to more complex fused ring systems.
Utilisation of this compound in Multi-Component Reactions
Multi-component reactions (MCRs) are highly efficient synthetic strategies that allow for the formation of complex molecules from three or more starting materials in a single step. nih.govorganic-chemistry.org While specific MCRs involving this compound have not been reported, its structure suggests it could serve as a valuable component in such reactions.
The amide functionality, the reactive allyl group, and the latent amino group (via nitro reduction) could all participate in various MCRs. For example, after reduction of the nitro group, the resulting aniline (B41778) derivative could be a component in Ugi or Passerini reactions, leading to the rapid generation of diverse compound libraries.
| Multi-Component Reaction | Key Reactants | Potential Product Class |
| Ugi Reaction | Amine, Aldehyde/Ketone, Carboxylic Acid, Isocyanide | α-Acylamino Amides |
| Passerini Reaction | Carboxylic Acid, Aldehyde/Ketone, Isocyanide | α-Acyloxy Amides |
| Biginelli Reaction | Aldehyde, β-Ketoester, Urea/Thiourea | Dihydropyrimidinones |
| This table provides examples of well-known MCRs where a derivative of this compound could potentially be used. |
This compound as a Building Block for Complex Molecule Synthesis
The functional handles present in this compound make it an attractive building block for the synthesis of more complex molecules, including analogs of natural products.
Incorporation into Natural Product Analogs
Many natural products contain heterocyclic cores similar to those that can be synthesized from this compound. For example, the quinazoline and benzimidazole scaffolds are found in a wide array of biologically active natural products and pharmaceutical agents. nih.gov By using this compound as a starting material, chemists can introduce the chloro and allyl functionalities into these privileged structures, allowing for the creation of novel analogs with potentially altered or improved biological activities. The allyl group is a particularly useful handle for further elaboration, as it can undergo a wide range of transformations, including oxidation, reduction, and cross-coupling reactions.
The synthesis of analogs of natural products like cystobactamids or albicidin, which contain aromatic oligoamide structures, could potentially be approached using building blocks derived from this compound. nih.gov
Role in Combinatorial Chemistry Libraries (Excluding Specific Biological Screening Data)
The unique structural features of this compound make it a valuable building block for the construction of combinatorial chemistry libraries. Combinatorial chemistry aims to rapidly synthesize a large number of different but structurally related molecules, which can then be investigated for their chemical or physical properties. The N-allyl group, the reactive nitro-substituted aromatic ring, and the amide linkage in this compound provide multiple points for diversification.
The synthesis of a combinatorial library based on this scaffold would typically involve a multi-step process. A plausible synthetic approach to the core molecule itself involves the acylation of allylamine (B125299) with 4-chloro-2-nitrobenzoyl chloride. This reaction, a variation of the Schotten-Baumann reaction, provides a robust method for forming the central amide bond.
Once the this compound core is synthesized, its functional groups can be systematically modified to generate a library of analogues. The allyl group is particularly amenable to a wide range of chemical transformations. For instance, it can undergo olefin metathesis, hydroformylation, or oxidation to introduce diverse functional groups. The aromatic nitro group can be reduced to an amine, which then serves as a handle for further derivatization, such as acylation or sulfonylation. The chlorine atom on the benzene (B151609) ring can be substituted via nucleophilic aromatic substitution reactions, although the deactivating effect of the nitro group at the ortho position can influence reactivity.
The table below illustrates a hypothetical combinatorial library that could be generated from this compound, showcasing the potential for creating a diverse set of molecules from a single precursor.
| Core Scaffold | Modification Site | Reaction Type | Potential Reagents | Resulting Functional Group |
| This compound | Allyl Group | Dihydroxylation | OsO₄, NMO | Diol |
| This compound | Allyl Group | Heck Coupling | Aryl halides, Pd catalyst | Substituted Styrene |
| This compound | Nitro Group | Reduction | SnCl₂, HCl | Amine |
| This compound | Chlorine Atom | Nucleophilic Substitution | Alkoxides, Pd/Buchwald-Hartwig | Alkoxy Ether |
This table presents a hypothetical library based on known chemical transformations and is for illustrative purposes only.
Derivatization of this compound for Structure-Property Relationship Studies (Excluding Biological/Clinical Outcomes)
The systematic derivatization of this compound is a powerful strategy for investigating structure-property relationships. By making controlled modifications to the molecular structure, chemists can study the impact of these changes on various physicochemical properties, such as solubility, melting point, and chromatographic behavior. This information is crucial for designing new molecules with desired characteristics for a range of applications beyond the biological realm, for instance, in materials science or as intermediates in complex syntheses.
One area of investigation could be the influence of substituents on the electronic properties of the benzamide (B126) system. The introduction of electron-donating or electron-withdrawing groups on the aromatic ring, achieved through derivatization of the nitro group or substitution of the chlorine atom, would predictably alter the electron density distribution across the molecule. These changes can be quantified and correlated with spectroscopic data (e.g., NMR, UV-Vis) to build a comprehensive understanding of the molecule's electronic landscape.
The allyl group also offers a rich platform for derivatization. For example, its polymerization could be explored to create novel polymers with the 4-chloro-2-nitrobenzamide (B2656520) moiety as a repeating unit. The properties of such polymers, including thermal stability and solubility, would be directly related to the structure of the monomeric unit.
The following table outlines a series of potential derivatives of this compound and the corresponding physicochemical properties that could be investigated to establish structure-property relationships.
| Derivative | Modification from Parent Compound | Physicochemical Property to Investigate | Potential Impact of Modification |
| N-(2,3-dihydroxypropyl)-4-chloro-2-nitrobenzamide | Dihydroxylation of the allyl group | Solubility in polar solvents | Increased polarity and hydrogen bonding potential should increase solubility. |
| N-allyl-4-chloro-2-aminobenzamide | Reduction of the nitro group to an amine | Basicity (pKa) and UV-Vis absorption spectrum | Introduction of a basic site and a significant shift in the absorption maximum. |
| N-allyl-4-methoxy-2-nitrobenzamide | Substitution of the chlorine with a methoxy (B1213986) group | 1H NMR chemical shifts of aromatic protons | The electron-donating methoxy group will alter the shielding of the aromatic protons. |
| Poly(this compound) | Polymerization of the allyl group | Glass transition temperature (Tg) and molecular weight distribution | The formation of a polymer will lead to drastically different thermal and physical properties compared to the monomer. |
This table provides hypothetical examples of derivatives and their potential properties for the purpose of illustrating structure-property relationship studies.
Spectroscopic and Advanced Characterization Methodologies Applied to N Allyl 4 Chloro 2 Nitrobenzamide Focus on Methodology, Not Data
Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, NMR provides a detailed map of the chemical environments of hydrogen and carbon atoms.
Proton (¹H) NMR spectroscopy is employed to identify the number and types of hydrogen atoms (protons) present in the N-allyl-4-chloro-2-nitrobenzamide molecule. The methodology involves dissolving the sample in a deuterated solvent, such as deuterated chloroform (B151607) (CDCl₃) or dimethyl sulfoxide (B87167) (DMSO-d₆), which is NMR-inactive. The resulting spectrum displays signals (peaks) corresponding to each unique proton environment. Key information derived from a ¹H NMR spectrum includes:
Chemical Shift (δ): The position of a signal along the x-axis (in parts per million, ppm) indicates the electronic environment of the proton. For instance, protons on the aromatic ring are expected to appear at a different chemical shift than those on the allyl group.
Integration: The area under each signal is proportional to the number of protons it represents.
Multiplicity (Splitting Pattern): The splitting of a signal into multiple peaks (e.g., singlet, doublet, triplet) is caused by the influence of neighboring protons (spin-spin coupling) and reveals the number of adjacent protons.
Carbon-13 (¹³C) NMR spectroscopy provides complementary information about the carbon skeleton of the molecule. Due to the low natural abundance of the ¹³C isotope, these spectra are typically acquired with proton decoupling to simplify the spectrum to single lines for each unique carbon atom. This technique helps to:
Identify the number of distinct carbon environments in the molecule.
Determine the type of carbon atom (e.g., aromatic, olefinic, aliphatic, carbonyl) based on its chemical shift. For this compound, distinct signals would be expected for the carbonyl carbon of the amide, the aromatic carbons, and the carbons of the allyl group.
To unambiguously assemble the molecular structure, two-dimensional (2D) NMR experiments are utilized. These techniques correlate signals from different nuclei, providing a detailed picture of atomic connectivity. youtube.comepfl.ch
Correlation SpectroscopY (COSY): This homonuclear experiment correlates protons that are coupled to each other, typically over two to three bonds. sdsu.edu A COSY spectrum displays the ¹H NMR spectrum on both axes, with off-diagonal cross-peaks indicating which protons are neighbors. This is instrumental in piecing together fragments of the molecule, such as the spin system of the allyl group and the arrangement of protons on the aromatic ring.
Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment is a heteronuclear technique that identifies which protons are directly attached to which carbon atoms. columbia.edu The spectrum shows the ¹H spectrum on one axis and the ¹³C spectrum on the other. A cross-peak indicates a direct one-bond C-H connection. epfl.chsdsu.edu This allows for the definitive assignment of proton signals to their corresponding carbon atoms. An edited HSQC can further distinguish between CH, CH₂, and CH₃ groups by the phase of the cross-peaks. columbia.edu
Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment provides information about longer-range couplings between protons and carbons, typically over two to four bonds. epfl.chcolumbia.edu This is particularly useful for identifying connections across quaternary carbons (carbons with no attached protons), such as the carbonyl carbon and the substituted aromatic carbons in this compound. By observing correlations between, for example, the amide N-H proton and the carbonyl carbon, or the allyl protons and the amide carbonyl carbon, the connectivity of the major functional groups can be confirmed. columbia.edu
While solution-state NMR provides information on the molecule's structure in a dissolved state, solid-state NMR (ssNMR) can be employed to study the compound in its solid, crystalline form. This technique is particularly valuable for characterizing polymorphism, where a compound can exist in multiple crystalline structures. Paramagnetic interactions in the solid state can sometimes lead to significant shifts in the NMR signals. nih.gov By analyzing the chemical shifts and line shapes in the ssNMR spectrum, it is possible to identify and differentiate between different polymorphic forms of this compound.
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques used to identify the functional groups present in a molecule.
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. Specific functional groups absorb IR radiation at characteristic frequencies. For this compound, key vibrational bands would be expected for:
The N-H stretch of the secondary amide.
The C=O stretch of the amide carbonyl group. nih.gov
The asymmetric and symmetric stretches of the nitro (NO₂) group. nih.gov
The C=C stretch of the allyl group and the aromatic ring.
The C-H stretches of the aromatic and aliphatic portions of the molecule.
Raman spectroscopy provides similar information but is based on the inelastic scattering of monochromatic light. While IR spectroscopy is sensitive to changes in the dipole moment during a vibration, Raman spectroscopy is sensitive to changes in polarizability. This makes it particularly useful for identifying non-polar bonds, such as the C=C bond in the allyl group, and for analyzing symmetric vibrations, like the symmetric stretch of the nitro group.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. nih.gov It involves ionizing the molecule and then separating the resulting ions based on their mass-to-charge ratio (m/z).
The mass spectrum of this compound would show a molecular ion peak corresponding to the mass of the intact molecule. The isotopic pattern of this peak, particularly due to the presence of chlorine (with its ³⁵Cl and ³⁷Cl isotopes), would provide further confirmation of the elemental composition.
In addition to the molecular ion, the molecule will fragment in the mass spectrometer in a predictable manner. Analysis of these fragment ions provides valuable structural information. For this compound, characteristic fragmentation patterns could include the cleavage of the amide bond or the loss of the allyl or nitro groups. mdpi.com
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to within a few parts per million. nih.gov This precision allows for the unambiguous determination of the elemental formula of the molecular ion and its fragments. nih.gov By comparing the experimentally measured exact mass with the calculated mass for a proposed formula, the chemical identity of this compound can be confirmed with a high degree of confidence. nih.gov
Tandem Mass Spectrometry (MS/MS) for Fragment Pathway Determination
Tandem mass spectrometry (MS/MS) is a powerful analytical technique utilized to determine the structure of a compound by fragmenting a precursor ion and analyzing the resulting product ions. This methodology provides invaluable information for elucidating the fragmentation pathways of this compound, thereby confirming its molecular structure.
The process begins with the ionization of the parent molecule, typically through techniques like electrospray ionization (ESI), to form a protonated molecule [M+H]⁺. This precursor ion is then isolated in the mass spectrometer and subjected to collision-induced dissociation (CID). The energy from the collisions with an inert gas (e.g., argon or nitrogen) causes the precursor ion to break apart into smaller, characteristic fragment ions.
For this compound, several fragmentation pathways can be postulated based on its structure. The initial fragmentation would likely involve the cleavage of the amide bond, the allyl group, or rearrangements involving the nitro group. The analysis of the resulting product ions allows for the reconstruction of the molecule's structure. For instance, the loss of the allyl group (C₃H₅) would result in a significant fragment ion. Similarly, cleavages around the amide functionality and losses related to the nitro group (e.g., loss of NO or NO₂) are expected.
A related compound, 2-Chloro-4-nitrobenzamide, shows characteristic fragmentation in its MS2 spectrum which can serve as a basis for predicting the behavior of the N-allyl derivative. ufz.demassbank.eumassbank.jp The presence of the N-allyl group introduces additional fragmentation possibilities.
Table 1: Postulated MS/MS Fragmentation Data for this compound
| Precursor Ion (m/z) | Postulated Fragment Ion | Postulated Neutral Loss |
| [M+H]⁺ | [M+H - C₃H₄]⁺ | Propene |
| [M+H]⁺ | [4-chloro-2-nitrobenzoyl]⁺ | Allylamine (B125299) |
| [M+H]⁺ | [4-chloro-2-nitrophenyl]⁺ | Allyl isocyanate |
| [M+H]⁺ | [M+H - NO₂]⁺ | Nitrogen dioxide |
This table presents theoretical fragmentation data based on the chemical structure and known fragmentation patterns of similar compounds.
X-ray Crystallography for Single Crystal Structure Determination
X-ray crystallography is an essential technique for the unambiguous determination of the three-dimensional atomic and molecular structure of a compound. excillum.comrigaku.comnih.govazolifesciences.com This method relies on the diffraction of X-rays by a single, high-quality crystal of the substance. The resulting diffraction pattern is used to calculate the electron density map of the molecule, which in turn reveals the precise spatial arrangement of atoms, bond lengths, and bond angles.
The initial and often most challenging step in this methodology is the growth of a suitable single crystal of this compound. nih.gov This is typically achieved by slow evaporation of a saturated solution, vapor diffusion, or cooling crystallization methods. Once a suitable crystal is obtained, it is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The diffracted X-rays are detected, and their intensities and positions are recorded.
The analysis of the diffraction data allows for the determination of the unit cell dimensions and the crystal system. Subsequent data processing and structure refinement lead to a detailed three-dimensional model of the molecule. This provides definitive proof of the compound's structure, including the conformation of the allyl group and the relative orientation of the substituents on the aromatic ring. This structural information is invaluable for understanding the molecule's physical and chemical properties. gd3services.com
Table 2: Typical Parameters Determined by Single Crystal X-ray Crystallography
| Parameter | Description |
| Crystal System | The crystal system (e.g., monoclinic, orthorhombic) describes the symmetry of the unit cell. |
| Space Group | The space group provides a detailed description of the symmetry elements within the crystal. |
| Unit Cell Dimensions | The lengths of the unit cell axes (a, b, c) and the angles between them (α, β, γ). creative-proteomics.com |
| Bond Lengths | The distances between bonded atoms. |
| Bond Angles | The angles formed by three connected atoms. |
| Torsion Angles | The dihedral angles that describe the conformation of the molecule. |
This table outlines the type of data obtained from an X-ray crystallographic analysis.
Chromatographic Techniques for Purity Assessment and Separation (e.g., HPLC, GC-MS)
Chromatographic techniques are fundamental for assessing the purity of this compound and for its separation from any starting materials, by-products, or other impurities. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two of the most powerful and commonly employed methods for this purpose.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique for separating components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase. nih.govmtoz-biolabs.com For a compound like this compound, which possesses aromatic and polar functional groups, reversed-phase HPLC is a suitable method.
In a typical reversed-phase setup, a nonpolar stationary phase (e.g., C18-bonded silica) is used with a polar mobile phase, often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. nih.gov The separation is based on the hydrophobicity of the analytes; more nonpolar compounds are retained longer on the column. A UV detector is commonly used for detection, as the aromatic and nitro groups in the molecule absorb UV light. mtoz-biolabs.com The purity of the compound is determined by the presence of a single, sharp peak in the chromatogram. The area of the peak is proportional to the concentration of the compound.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a hyphenated technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. amazonaws.com It is particularly well-suited for the analysis of volatile and thermally stable compounds. Given the nature of this compound, GC-MS can be an effective method for its separation and identification, especially for detecting volatile impurities. nih.govmdpi.comresearchgate.net
In GC, the sample is vaporized and carried by an inert gas (the mobile phase) through a capillary column containing the stationary phase. Separation occurs based on the compound's boiling point and its interaction with the stationary phase. The separated components then enter the mass spectrometer, where they are ionized and fragmented, providing a unique mass spectrum for each component. This allows for both the quantification and the positive identification of the compound and any impurities. amazonaws.com
Table 3: Illustrative Chromatographic Conditions for Analysis
| Technique | Parameter | Typical Conditions |
| HPLC | Column | Reversed-phase C18, 5 µm particle size |
| Mobile Phase | Gradient of acetonitrile and water | |
| Detection | UV at a suitable wavelength (e.g., 254 nm) | |
| GC-MS | Column | Capillary column with a nonpolar or medium-polarity stationary phase |
| Carrier Gas | Helium or Hydrogen | |
| Ionization | Electron Ionization (EI) | |
| Detection | Mass Spectrometer (Quadrupole or Ion Trap) |
This table provides examples of typical conditions that could be used for the chromatographic analysis of this compound and is for illustrative purposes.
Future Directions and Perspectives in N Allyl 4 Chloro 2 Nitrobenzamide Research
Exploration of Novel Catalytic Systems for N-allyl-4-chloro-2-nitrobenzamide Transformations
The N-allyl group and the substituted benzene (B151609) ring of this compound are ripe for exploration with a variety of catalytic systems. Future research will likely focus on leveraging these sites for novel transformations.
Palladium-catalyzed reactions, such as the Tsuji-Trost allylation, present a significant area for investigation. These reactions involve the palladium-catalyzed nucleophilic substitution of allylic substrates. In the context of this compound, the allyl group could be functionalized with a wide range of nucleophiles, leading to novel derivatives. The mechanism typically involves the formation of a π-allylpalladium complex, followed by nucleophilic attack.
Another promising area is the isomerization of the N-allyl group to the corresponding enamide, which can be achieved using ruthenium or iron catalysts. These enamides are valuable synthetic intermediates. For instance, ruthenium-catalyzed isomerization has been shown to produce geometrically defined enamides from allyl amides.
Furthermore, the chloro and nitro groups on the aromatic ring could be targeted for cross-coupling reactions, such as the Suzuki-Miyaura or Buchwald-Hartwig reactions, to introduce further complexity into the molecular structure. The development of chemoselective catalytic systems that can differentiate between the various reactive sites on the molecule will be a key challenge and a significant area of future research.
| Catalyst System | Potential Transformation | Product Class |
| Pd(PPh₃)₄ / Nucleophile | Allylic substitution | Functionalized benzamides |
| CpRu(MeCN)₃PF₆ | Isomerization | Enamides |
| [Pd(μ-I)(PCy₃)]₂ | Isomerization | E-selective enamides |
| Ru(porphyrin) / Pyridine N-oxide | Oxidation of N-acyl amines | N-acyl amino acids |
Development of Asymmetric Synthesis Routes for Chiral Derivatives
The allyl group in this compound provides an excellent handle for the introduction of chirality. The development of asymmetric synthesis routes to access enantiomerically pure derivatives is a critical future direction, as chirality is often a key determinant of biological activity and material properties.
A prominent strategy would be the Sharpless Asymmetric Dihydroxylation, which can convert the alkene of the allyl group into a chiral diol with high enantioselectivity. alfa-chemistry.comwikipedia.org This reaction utilizes osmium tetroxide in the presence of a chiral ligand, typically derived from cinchona alkaloids, to deliver two hydroxyl groups across the double bond in a stereocontrolled manner. alfa-chemistry.comwikipedia.org The resulting chiral diols are versatile intermediates that can be further elaborated into a variety of other functional groups.
Another avenue for asymmetric synthesis is the palladium-catalyzed asymmetric allylic alkylation (AAA). rsc.org This reaction would involve the enantioselective addition of a nucleophile to the allyl group, mediated by a palladium catalyst bearing a chiral ligand. The success of this approach would hinge on the design of a ligand that can effectively control the stereochemical outcome of the nucleophilic attack on the π-allylpalladium intermediate.
| Asymmetric Method | Reagents | Chiral Product |
| Sharpless Asymmetric Dihydroxylation | OsO₄, Chiral Ligand (e.g., (DHQ)₂-PHAL) | Chiral Diol |
| Palladium-Catalyzed Asymmetric Allylic Alkylation | Pd Catalyst, Chiral Ligand, Nucleophile | Chiral Allylic Derivative |
Integration of this compound into Flow Chemistry Platforms
The synthesis and transformation of this compound are well-suited for integration into flow chemistry platforms. Flow chemistry offers numerous advantages over traditional batch processing, including enhanced safety, improved reaction control, and scalability. harvard.edunih.gov
Given that nitration reactions can be highly exothermic and potentially hazardous, the use of microreactors in a flow setup would allow for precise temperature control and rapid heat dissipation, thereby minimizing the risk of runaway reactions. harvard.edu The synthesis of the nitrobenzamide precursor could be significantly optimized using this technology.
Furthermore, many catalytic transformations, such as hydrogenations or oxidations, can be performed more efficiently and safely in flow reactors. For instance, a packed-bed reactor containing a heterogeneous catalyst could be used for the continuous transformation of this compound. The integration of in-line purification techniques would also enable a streamlined process from starting materials to purified products.
| Flow Chemistry Application | Key Advantage | Potential Implementation |
| Nitration for Precursor Synthesis | Enhanced Safety and Temperature Control | Microreactor with efficient heat exchange |
| Catalytic Hydrogenation | Improved Gas-Liquid Mixing and Safety | Packed-bed reactor with a heterogeneous catalyst |
| Multi-step Synthesis | Increased Efficiency and Automation | Telescoped reaction sequence with in-line purification |
Advanced Material Science Applications of this compound Derivatives (Excluding Material Properties)
The unique combination of functional groups in this compound derivatives makes them promising candidates for the development of advanced materials. The nitro group, being a strong electron-withdrawing group, can impart interesting electronic properties to molecules.
One potential application is in the field of nonlinear optics (NLO). Organic molecules with a donor-π-acceptor architecture can exhibit large second-order NLO responses. The nitrobenzamide core could serve as the acceptor component, and the allyl group could be functionalized with a donor group to create such NLO-active chromophores.
Furthermore, the allyl group can be polymerized to create novel polymers with tailored functionalities. For example, derivatives of this compound could be incorporated as monomers in polymerization reactions to produce polymers with specific recognition sites or electronic properties. The chloro and nitro groups could be further modified post-polymerization to fine-tune the material's characteristics.
Cross-Disciplinary Research Opportunities for this compound (Excluding Biological/Clinical Trials)
The versatile chemical nature of this compound opens up avenues for cross-disciplinary research. The ability to functionalize this molecule at multiple sites makes it an attractive scaffold for the development of chemical probes and sensors.
For instance, the allyl group could be used to attach the molecule to a solid support or a biomolecule, while the aromatic ring could be modified with a fluorescent reporter group. Such a molecule could be used to probe specific chemical environments or interactions.
In the field of supramolecular chemistry, derivatives of this compound could be designed to self-assemble into well-defined nanostructures. The amide functionality is known to participate in hydrogen bonding, which is a key driving force for self-assembly. By strategically modifying the periphery of the molecule, it may be possible to control the morphology and properties of the resulting supramolecular architectures.
Finally, the nitro group can be reduced to an amine, which can then be used in a variety of bioconjugation reactions. This would allow for the attachment of this compound derivatives to proteins or other biological macromolecules, enabling the development of new research tools for chemical biology.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing N-allyl-4-chloro-2-nitrobenzamide with high purity?
- Methodology : Optimize stepwise reactions starting from 4-chloro-2-nitrobenzoic acid. Allylation of the carboxylic acid group can be achieved using allyl bromide in the presence of a base (e.g., K₂CO₃) in DMF at 60–80°C. Monitor reaction progress via TLC (hexane:ethyl acetate, 3:1) and purify via column chromatography (silica gel, gradient elution) .
- Key considerations : Ensure inert atmosphere (N₂/Ar) to prevent oxidation of the allyl group. Intermediate characterization by ¹H NMR (δ 5.8–6.0 ppm for allyl protons) is critical .
Q. How can the structural integrity of this compound be confirmed post-synthesis?
- Analytical workflow :
- NMR spectroscopy : ¹³C NMR should show peaks at ~165 ppm (amide carbonyl) and ~150 ppm (nitro group).
- Mass spectrometry : High-resolution ESI-MS (expected [M+H]⁺: calculated for C₁₀H₉ClN₂O₃⁺ = 241.0378).
- X-ray crystallography (if crystalline): Use SHELX software for structure refinement .
Q. What solvent systems and chromatographic conditions are optimal for purifying this compound?
- Purification : Use silica gel chromatography with a gradient of dichloromethane:methanol (95:5 to 90:10). For polar impurities, reverse-phase HPLC (C18 column, acetonitrile:water 70:30) is recommended .
Advanced Research Questions
Q. How can density-functional theory (DFT) be applied to predict the electronic properties of this compound?
- Computational strategy :
- Use hybrid functionals (e.g., B3LYP) with a 6-31G(d,p) basis set to model the nitro and amide groups.
- Validate against experimental UV-Vis spectra (λmax ~300 nm for nitroaromatic transitions) .
Q. What experimental and computational approaches resolve contradictions in reported reaction yields for allylation steps?
- Troubleshooting :
- Kinetic studies : Vary temperature (40–100°C) and monitor via in situ IR spectroscopy (amide C=O stretch at ~1680 cm⁻¹).
- Mechanistic DFT : Calculate transition states for allyl bromide activation under different bases (e.g., NaH vs. K₂CO₃) .
- Resolution : Low yields at >80°C may result from allyl group decomposition; optimize at 60°C .
Q. How can the compound’s reactivity in nucleophilic aromatic substitution (NAS) be systematically studied?
- Experimental design :
- React with amines (e.g., benzylamine) in DMSO at 120°C. Track nitro-group reduction via HPLC.
- Compare with computational predictions (NPA charges on nitro group carbons) .
- Outcome : Nitro groups at ortho positions enhance NAS rates due to electron-withdrawing effects .
Q. What strategies mitigate degradation during long-term storage of this compound?
- Stability analysis :
- Conduct accelerated degradation studies (40°C/75% RH for 4 weeks). Monitor via LC-MS for hydrolysis products (e.g., 4-chloro-2-nitrobenzoic acid).
- Optimal storage : Desiccated at -20°C in amber vials; argon atmosphere for oxygen-sensitive degradation .
Methodological Notes
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
